molecular formula C6H11N3O2 B8509172 1H-1,3-Diazepine, hexahydro-2-(nitromethylene)- CAS No. 56611-84-8

1H-1,3-Diazepine, hexahydro-2-(nitromethylene)-

Cat. No. B8509172
CAS RN: 56611-84-8
M. Wt: 157.17 g/mol
InChI Key: HXXJFHPDGDGEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03969354

Procedure details

Method B, reacting hexahydro-2-(nitromethylene)-1H-1,3-diazepine with allyl bromide. Melting point: 82° - 83°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]=[C:5]1[NH:11][CH2:10][CH2:9][CH2:8][CH2:7][NH:6]1)([O-:3])=[O:2].[CH2:12](Br)[CH:13]=[CH2:14]>>[N+:1]([CH:4]=[C:5]1[NH:6][CH2:7][CH2:8][CH2:9][CH2:10][N:11]1[CH2:14][CH:13]=[CH2:12])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=C1NCCCCN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=C1N(CCCCN1)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.